sodium;propane-1-thiolate
Description
Sodium 1-propanethiolate (C₃H₇NaS, CAS 6898-84-6) is an organosulfur compound classified as a sodium thiolate. It appears as a white to pale beige solid and requires storage under an inert atmosphere due to its reactivity, particularly with moisture and oxygen . This compound is utilized in organic synthesis as a nucleophile or base, leveraging the strong electron-donating properties of the thiolate anion (RS⁻).
Properties
IUPAC Name |
sodium;propane-1-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSFHIIADLZQJP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The most well-documented method for synthesizing sodium propane-1-thiolate involves the reaction of 1-propanethiol with finely dispersed sodium metal in an inert solvent. This approach, detailed in a patent by, utilizes a dispersing medium (e.g., xylene) and a stabilizing agent (e.g., oleic acid) to enhance reactivity. The sodium dispersion is prepared by stirring molten sodium in xylene with oleic acid, resulting in particles sized between 50–200 microns.
The general reaction is:
This exothermic reaction proceeds efficiently at 50°C, with hydrogen gas evolved as a byproduct.
Optimized Conditions and Yield
In Example 2 of the patent, 16.7 g (0.22 mol) of 1-propanethiol was added to a sodium dispersion equivalent to 4.6 g (0.20 mol) of sodium in xylene. The reaction achieved a 97% yield (19.0 g) of sodium propane-1-thiolate. Key parameters include:
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Temperature : 50°C for primary thiols (25°C to solvent boiling point permissible).
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Solvent : Xylene (dielectric constant ~2.3), which minimizes side reactions.
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Stoichiometry : A slight excess of thiol ensures complete sodium consumption.
Table 1: Comparative Yields for Sodium Mercaptide Synthesis
| Thiol | Sodium (mol) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1-Propanethiol | 0.20 | 50 | 97.0 |
| 2-Propanethiol | 0.20 | 50 | 96.5 |
| Methanethiol | 0.10 | 50–60 | 91.0 |
The data underscore the method’s versatility across thiols, with primary thiols like 1-propanethiol exhibiting marginally higher yields due to steric and electronic factors.
Alternative Synthesis Pathways
Bunte Salt Intermediate
Source describes a method where bromopropane derivatives react with sodium thiosulfate to form Bunte salts, which are subsequently reduced. Though demonstrated for 3-[4-(phenylazo)phenoxy]propane-1-thiol, this pathway could theoretically adapt to 1-propanethiolate synthesis:
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Bunte Salt Formation :
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Reduction to Thiolate :
This method avoids elemental sodium but introduces multi-step complexity and lower yields (~60–70%).
Mechanistic Insights and Kinetic Analysis
Role of Dispersing Agents
Oleic acid in the sodium dispersion method stabilizes sodium particles via carboxylate coordination, preventing aggregation and ensuring uniform reactivity. This contrasts with NaH-based methods, where particle size control is more challenging.
Scientific Research Applications
Organic Synthesis
Sodium propane-1-thiolate is primarily used as a nucleophilic reagent in organic synthesis. It participates in nucleophilic substitution reactions, allowing the introduction of propyl groups into various organic molecules. Its reactivity is particularly valuable in the synthesis of:
- Alkylation Agents : It acts as a nucleophile in alkylation reactions, facilitating the formation of propyl-substituted compounds.
- Pesticides and Herbicides : The compound serves as an intermediate in the production of organophosphorus insecticides and other agricultural chemicals .
| Application | Description |
|---|---|
| Alkylation Reactions | Nucleophile for introducing propyl groups |
| Pesticide Production | Intermediate in organophosphorus insecticides |
| Organic Synthesis | Reactant for various organic compounds |
Biochemical Applications
Sodium propane-1-thiolate has shown promising results in biochemical studies, particularly due to its interactions with biological molecules:
- Antioxidant Properties : The compound's thiol group can scavenge free radicals, suggesting potential applications in antioxidant therapies.
- Fluorescent Labeling : Research has demonstrated its utility as a labeling reagent for thiol-containing biomolecules, enhancing fluorescence detection methods in biological assays .
Case Study: Fluorescent Labeling of Peptides
A study investigated the use of sodium propane-1-thiolate as a labeling agent for peptides containing cysteine residues. The reaction resulted in high yields of labeled products without significant cytotoxicity, allowing for direct use in functional analyses without purification steps. This method showcased the compound's potential for real-time monitoring of biological processes .
Mechanism of Action
The primary mechanism of action for sodium propane-1-thiolate involves its strong nucleophilic properties. The thiolate anion (S⁻) readily attacks electrophilic centers in organic molecules, facilitating nucleophilic substitution and dealkylation reactions. This reactivity is due to the high polarizability of sulfur, which makes the thiolate anion a more effective nucleophile compared to oxygen-based nucleophiles .
Comparison with Similar Compounds
Comparison with Other Metal Thiolates
Copper(I) Propanethiolate
- Structure and Properties : Copper(I) propanethiolate forms layered crystals with interlayer spacings at 35.7° and 38.55°, as determined by X-ray diffraction . Unlike sodium 1-propanethiolate, which exhibits ionic bonding, copper thiolates involve covalent interactions, leading to distinct structural rigidity and thermal stability.
- Applications : Copper thiolates are explored in adsorption and catalytic processes, whereas sodium thiolates are more suited for solution-phase reactions requiring ionic intermediates.
Comparison with Sodium Organosulfur Compounds
Sodium 2-Methylprop-2-ene-1-sulphonate (C₄H₅NaO₃S, CAS 1561-92-8)
- Safety Profile: Classified as non-hazardous under CLP regulations, unlike sodium 1-propanethiolate, which requires inert storage .
- Functionality : The sulfonate group (-SO₃⁻) confers high water solubility and stability, contrasting with the nucleophilic and reactive thiolate group (-S⁻) in sodium 1-propanethiolate.
Sodium 1-Heptanesulfonate (C₇H₁₅NaO₃S, CAS 22767-50-6)
Comparison with Other Sodium Salts
Sodium Cyanide (NaCN)
Sodium Molybdate (Na₂MoO₄)
- Chemical Role : Molybdate acts as a corrosion inhibitor and nutrient in agriculture, contrasting with sodium 1-propanethiolate’s role in sulfur transfer reactions .
Q & A
Q. Q1. What experimental parameters are critical for optimizing the synthesis of sodium propane-1-thiolate to ensure high yield and purity?
Methodological Answer:
- Key Variables : Control reaction temperature (e.g., 0–5°C to minimize thiol oxidation), stoichiometric ratios of sodium hydroxide to propane-1-thiol, and solvent choice (e.g., anhydrous ethanol or THF to avoid hydrolysis).
- Characterization : Use NMR (e.g., H NMR for thiolate proton environment) and FTIR (S–H bond absence at ~2550 cm) to confirm purity .
- Data Validation : Compare melting points and elemental analysis (Na content via ICP-OES) with literature benchmarks .
Q. Q2. Which spectroscopic and crystallographic methods are most reliable for characterizing the structural integrity of sodium propane-1-thiolate?
Methodological Answer:
- XRD : Resolve crystal lattice parameters and confirm ionic bonding between Na and thiolate groups.
- Raman Spectroscopy : Identify S–C stretching vibrations (~650 cm) and Na–S interactions.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (e.g., N) to detect decomposition thresholds .
Advanced Research Questions
Q. Q3. How can contradictions in reported reactivity of sodium propane-1-thiolate across studies be systematically addressed?
Methodological Answer:
- Controlled Replication : Reproduce experiments under standardized conditions (solvent, temperature, purity) to isolate variables .
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., solvent polarity effects on nucleophilicity) .
- Advanced Probes : Use Na NMR to study sodium coordination environments, which may explain reactivity discrepancies .
Q. Q4. What mechanistic insights can be gained into the nucleophilic behavior of sodium propane-1-thiolate in SN2 reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates with alkyl halides (e.g., methyl iodide) under varying dielectric constants (solvent screening) .
- Computational Modeling : Apply DFT calculations to compare transition state energies with experimental activation parameters .
- Isotopic Labeling : Use deuterated substrates to probe hydrogen-bonding effects on reaction pathways .
Q. Q5. What methodologies are recommended for studying the compound’s interactions with biological macromolecules (e.g., enzymes or membranes)?
Methodological Answer:
- Spectroscopic Assays : Fluorescence quenching or circular dichroism to detect binding with proteins (e.g., cysteine-rich enzymes) .
- Molecular Dynamics (MD) : Simulate thiolate diffusion across lipid bilayers to assess membrane permeability .
- Toxicity Profiling : Use in vitro cell viability assays (MTT) to evaluate biocompatibility .
Methodological Challenges and Solutions
Q. Q6. How can researchers ensure data reproducibility in stability studies of sodium propane-1-thiolate under varying environmental conditions?
Methodological Answer:
- Controlled Degradation : Expose samples to humidity (e.g., 30–90% RH) and oxygen levels (via glovebox vs. ambient air) while tracking decomposition via HPLC .
- Statistical Robustness : Use triplicate sampling and ANOVA to validate significance of observed trends .
Q. Q7. What strategies mitigate challenges in computational modeling of sodium propane-1-thiolate’s electronic properties?
Methodological Answer:
- Basis Set Selection : Employ hybrid functionals (e.g., B3LYP) with LANL2DZ pseudopotentials for accurate Na–S orbital representation .
- Experimental Calibration : Validate computed vibrational spectra (IR/Raman) with empirical data to refine force fields .
Safety and Ethical Considerations
Q. Q8. What are the best practices for handling sodium propane-1-thiolate to ensure laboratory safety?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, goggles, and fume hoods to prevent exposure to corrosive thiolate dust .
- Waste Management : Neutralize residues with dilute HCl before disposal to avoid sodium hydroxide byproduct formation .
Data Presentation and Validation
Recommended Tables for Inclusion in Research:
| Parameter | Technique | Key Observations | Reference |
|---|---|---|---|
| Thermal Decomposition | TGA/DSC | Stable up to 150°C in N; 5% mass loss at 200°C | |
| Solubility | Gravimetric Analysis | 0.5 g/mL in ethanol; insoluble in hexane | |
| Reactivity with CHI | Kinetic Monitoring | in THF at 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

